molecular formula C8H14BF3KN B1426571 Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-49-9

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No. B1426571
M. Wt: 231.11 g/mol
InChI Key: FPNLWZIRQBFTKB-UHFFFAOYSA-N
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Description

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is a chemical compound . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are key synthetic fragments for drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular formula of Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is C8H14BF3KN .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molar mass of Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is 231.1079696 .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Summary of Application : Piperidine derivatives are used in the synthesis of various biologically active compounds .
    • Methods of Application : A one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones has been developed .
    • Results or Outcomes : This method has made a significant improvement over previously reported methods .
  • Antioxidant Activity

    • Summary of Application : Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • Methods of Application : Piperine is found in plants of the Piperaceae family .
    • Results or Outcomes : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
  • Antidepressant Effects

    • Summary of Application : Piperine was found to have antidepressant-like effects when given to mice with chronic mild stress .
    • Methods of Application : The mechanism of action of Piperine is still not totally clear .
    • Results or Outcomes : This suggests a potential application of piperidine derivatives in the treatment of depression .
  • Antiproliferation and Antimetastatic Effects

    • Summary of Application : Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
    • Methods of Application : Specific piperidine alkaloids, such as Piperine, Evodiamine, Matrine, Berberine, and Tetrandine, were studied .
    • Results or Outcomes : These compounds showed promising results, suggesting a potential application of piperidine derivatives in cancer treatment .
  • Anti-Inflammatory Activity

    • Summary of Application : Piperidine derivatives are being utilized as anti-inflammatory agents .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The results of this application are not provided in the source .
  • Antipsychotic Activity

    • Summary of Application : Piperidine derivatives are being utilized as antipsychotic agents .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The results of this application are not provided in the source .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development and study of piperidine derivatives, including Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate, is a promising area for future research.

properties

IUPAC Name

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLWZIRQBFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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